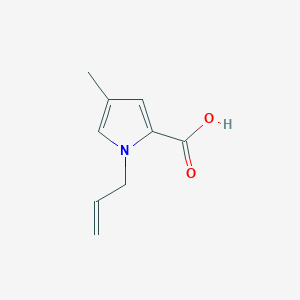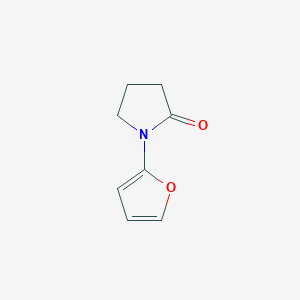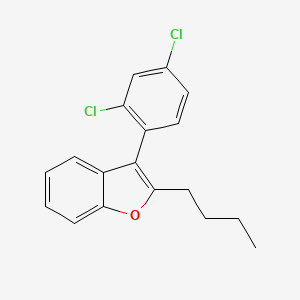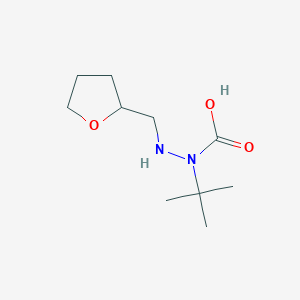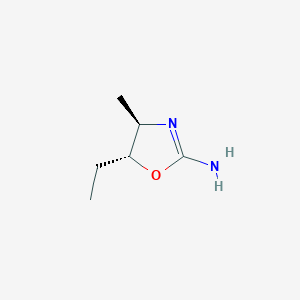![molecular formula C12H19N3O6Pt B12880212 [(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Cyclohexanediamine, platinum complex, (1R-trans)- is a platinum-based compound known for its significant applications in medicinal chemistry, particularly in the treatment of cancer. This compound is a derivative of oxaliplatin and is characterized by its unique chiral properties, which contribute to its effectiveness in various biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, platinum complex, (1R-trans)- typically involves the reaction of 1,2-cyclohexanediamine with a platinum precursor. One common method includes the use of potassium tetrachloroplatinate(II) in the presence of a suitable solvent such as water or ethanol. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as crystallization and filtration to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
1,2-Cyclohexanediamine, platinum complex, (1R-trans)- undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of ligands around the platinum center with other ligands.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the platinum center, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include halides, amines, and other nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated platinum complexes, while reactions with amines can yield amine-substituted derivatives .
科学的研究の応用
1,2-Cyclohexanediamine, platinum complex, (1R-trans)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,2-Cyclohexanediamine, platinum complex, (1R-trans)- involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA replication process, ultimately leading to cell death. The compound’s chiral properties enhance its ability to selectively target cancer cells while minimizing damage to healthy cells .
類似化合物との比較
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action but different side effect profiles.
Carboplatin: A derivative of cisplatin with reduced nephrotoxicity and ototoxicity.
Uniqueness
1,2-Cyclohexanediamine, platinum complex, (1R-trans)- is unique due to its chiral properties, which enhance its selectivity and effectiveness in targeting cancer cells. This compound also exhibits a different spectrum of activity compared to other platinum-based drugs, making it a valuable addition to the arsenal of anticancer agents .
特性
分子式 |
C12H19N3O6Pt |
|---|---|
分子量 |
496.38 g/mol |
IUPAC名 |
[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.C6H9NO6.Pt/c7-5-3-1-2-4-6(5)8;1-13-2-3(8)7-4(5(9)10)6(11)12;/h5-8H,1-4H2;4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12);/q-2;;+4/p-2/t5-,6-;;/m1../s1 |
InChIキー |
IIUQQIYDMRBBNT-BNTLRKBRSA-L |
異性体SMILES |
COCC(=O)NC(C(=O)[O-])C(=O)[O-].C1CC[C@H]([C@@H](C1)[NH-])[NH-].[Pt+4] |
正規SMILES |
COCC(=O)NC(C(=O)[O-])C(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12880131.png)
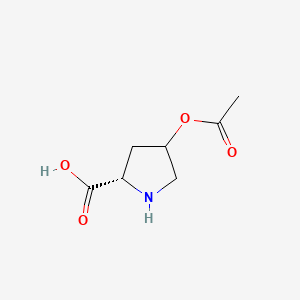
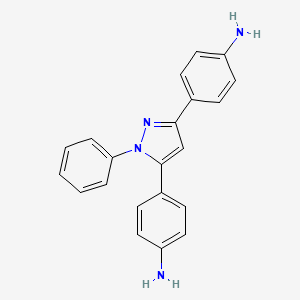
![2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole](/img/structure/B12880141.png)
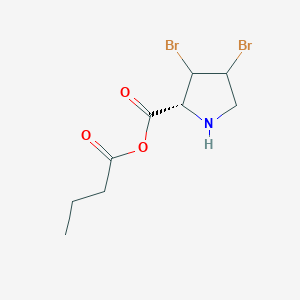
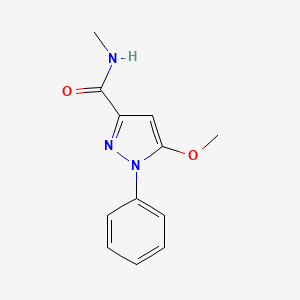
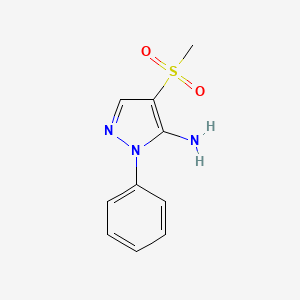
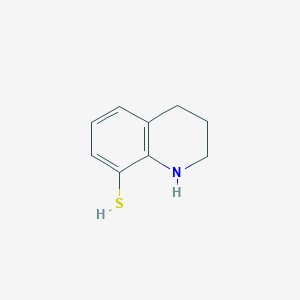
![6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone](/img/structure/B12880185.png)
